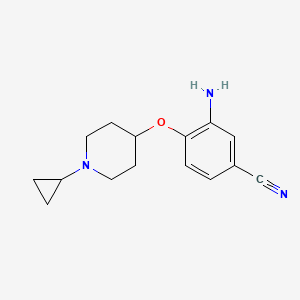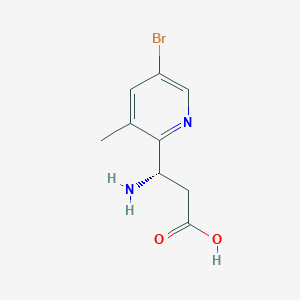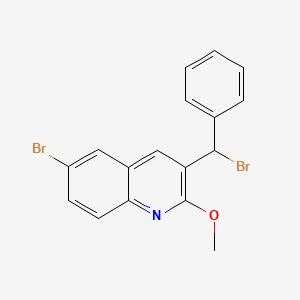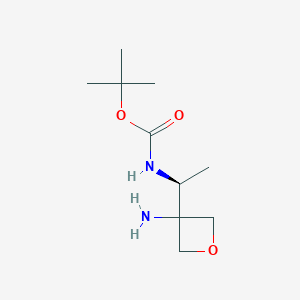
Tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate is a compound that features a tert-butyl carbamate group attached to an aminooxetane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method involves the reaction of an amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production of tert-butyl carbamates often employs continuous flow microreactor systems, which allow for precise control over reaction conditions and improved safety . These systems facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with various electrophiles, including alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce amino alcohols .
Scientific Research Applications
Tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate involves its interaction with specific molecular targets. The tert-butyl carbamate group can act as a protecting group for amino functionalities, allowing for selective reactions in complex synthetic pathways . The aminooxetane moiety may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
tert-Butyl carbanilate: Another carbamate derivative with different reactivity due to the presence of a phenyl group.
tert-Butyl (4-bromobenzyl)carbamate: A compound with a bromobenzyl group, offering different substitution patterns.
Uniqueness
Tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate is unique due to the presence of the aminooxetane moiety, which imparts distinct reactivity and potential biological activity. This structural feature differentiates it from other tert-butyl carbamates and expands its utility in various applications.
Properties
Molecular Formula |
C10H20N2O3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(3-aminooxetan-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-7(10(11)5-14-6-10)12-8(13)15-9(2,3)4/h7H,5-6,11H2,1-4H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
ZJBSYONHNREFIV-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1(COC1)N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1(COC1)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


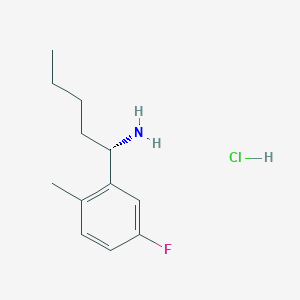
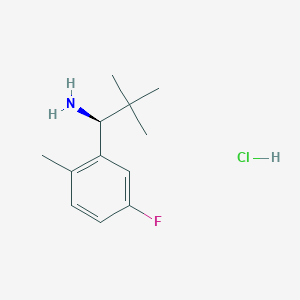
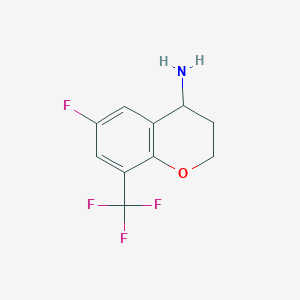
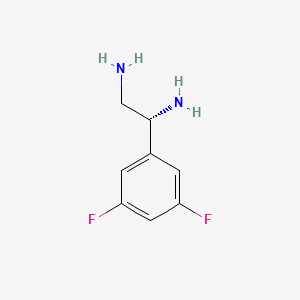



![(3R,4R,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-OL](/img/structure/B13045753.png)

![3-ethyl-5-[(4-fluorophenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13045764.png)
